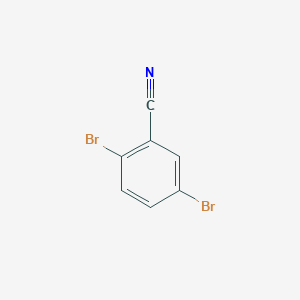

2,5-Dibromobenzonitrile

Description

Contextualizing 2,5-Dibromobenzonitrile within Contemporary Organic Synthesis

This compound is a di-substituted aromatic compound featuring two bromine atoms and a nitrile group attached to a benzene (B151609) ring. This specific arrangement of functional groups makes it a versatile intermediate in modern organic synthesis. The presence of two bromine atoms at the 2 and 5 positions provides distinct reactive sites for sequential and selective transformations, a crucial aspect for the construction of complex molecular frameworks.

In contemporary organic synthesis, this compound is particularly valued for its participation in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, are fundamental for forming carbon-carbon and carbon-heteroatom bonds. For instance, it is utilized in Suzuki-Miyaura coupling reactions to create biaryl structures, which are common motifs in pharmaceuticals and liquid crystals. mdpi.comnih.gov The nitrile group, while being relatively stable under many reaction conditions, can be further transformed into other valuable functional groups such as amines, amides, or carboxylic acids, adding to the compound's synthetic utility.

The compound also serves as a monomer in polymerization reactions. For example, it has been used in the synthesis of fluorene-based polymers, which are investigated for their blue-light emitting properties in organic light-emitting diodes (OLEDs). 20.210.105 Its incorporation into polymer chains can influence the electronic properties, solubility, and morphology of the resulting materials.

Table 1: Key Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 57381-41-6 | oakwoodchemical.com |

| Molecular Formula | C₇H₃Br₂N | oakwoodchemical.com |

| Molecular Weight | 260.92 g/mol | oakwoodchemical.com |

| Appearance | Crystalline Solid | ontosight.ai |

| Melting Point | 140-143 °C | oakwoodchemical.com |

| Purity | 96% | oakwoodchemical.com |

Significance of Brominated Benzonitriles in Chemical Sciences

The broader class of brominated benzonitriles, to which this compound belongs, holds considerable significance in the chemical sciences. The presence of both a bromine atom and a nitrile group on a benzene ring creates a bifunctional scaffold that is highly sought after in several areas of chemical research and industry.

The bromine atoms on the aromatic ring are excellent leaving groups in nucleophilic aromatic substitution and are key participants in a wide array of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. mdpi.com This reactivity allows for the facile introduction of various substituents, enabling the synthesis of a diverse library of compounds from a single brominated precursor.

The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This functional group is also a key component in the synthesis of many heterocyclic compounds. In materials science, the polar nature of the nitrile group can be exploited to tune the electronic and physical properties of organic materials, such as polymers and liquid crystals. 20.210.105

Brominated benzonitriles are therefore crucial intermediates in the production of:

Pharmaceuticals: The structural motifs derived from these compounds are found in a variety of biologically active molecules. cymitquimica.com

Agrochemicals: They serve as building blocks for new pesticides and herbicides. ontosight.aicymitquimica.com

Advanced Materials: Their use in the synthesis of polymers for OLEDs and other electronic devices is a growing area of research. 20.210.105

Historical Perspectives on the Development and Study of this compound Derivatives

The study of benzonitrile (B105546) and its derivatives dates back to the 19th century, with benzonitrile itself being first reported in 1844. atamanchemicals.com The exploration of halogenated derivatives followed as chemists began to understand the directing effects of substituents on aromatic rings and the utility of halogens as reactive handles.

The synthesis of this compound can be achieved through methods like the direct bromination of benzonitrile. 20.210.105 A "swamping-catalyst" method, which utilizes a large excess of a Lewis acid like aluminum chloride, has been employed for this purpose. 20.210.105 Another approach involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. ontosight.ai

Early studies on this compound and its derivatives likely focused on understanding its fundamental reactivity and physical properties. However, with the advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, the synthetic potential of molecules like this compound was fully realized. mdpi.comnih.gov This led to a surge in research exploring its use as a building block for more complex molecules. For instance, its use in the synthesis of furan-based intramolecular donor-acceptor type polymers demonstrates its application in creating materials with specific electronic and optical properties. tandfonline.com

The development of analytical techniques such as NMR spectroscopy and X-ray crystallography has also been crucial in characterizing the structure and purity of this compound and its derivatives, further enabling their use in complex synthetic endeavors. iucr.org

Research Trajectories and Future Outlook for this compound Chemistry

The future of this compound chemistry is poised for exciting advancements, driven by the continuous demand for novel materials and bioactive compounds. Current research trajectories suggest a focus on several key areas:

Materials for Electronics: The use of this compound in the synthesis of conjugated polymers for applications in OLEDs, organic photovoltaics (OPVs), and sensors is expected to grow. 20.210.105rsc.org Researchers are likely to explore the synthesis of new copolymers incorporating this compound to fine-tune their electronic and optical properties for enhanced device performance.

Photocatalysis: Recent studies have highlighted the potential of covalent triazine-based frameworks (CTFs) for hydrogen production from water. liverpool.ac.uk this compound has been identified as a promising monomer for the synthesis of such photocatalytically active polymers. rsc.orgliverpool.ac.uk Future work will likely focus on designing and synthesizing new CTFs and other porous organic polymers derived from this compound with optimized properties for efficient solar fuel generation.

Medicinal Chemistry: The ability to selectively functionalize the two bromine atoms of this compound makes it an attractive scaffold for the synthesis of complex molecules with potential biological activity. Its derivatives could be explored as intermediates in the synthesis of new drug candidates. The development of polysubstituted 4-aminoquinolines from 2-aminobenzonitrile (B23959) derivatives showcases the potential for creating medicinally relevant scaffolds. cardiff.ac.uk

Sustainable Chemistry: As the principles of green chemistry become increasingly important, there will be a drive to develop more sustainable synthetic methods utilizing this compound. This could include the use of more environmentally benign solvents, catalysts, and reaction conditions.

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application | Key Findings/Potential | References |

|---|---|---|---|

| Materials Science | Synthesis of blue-light emitting fluorene-based polymers for OLEDs. | Incorporation of this compound allows for tuning of electronic properties. | 20.210.105 |

| Photocatalysis | Monomer for covalent triazine-based frameworks (CTFs) for hydrogen production. | Polymers derived from this compound show promise for solar fuel generation. | rsc.orgliverpool.ac.uk |

| Organic Synthesis | Precursor for furan-based intramolecular donor-acceptor type polymers. | Enables the creation of materials with specific electronic and optical properties. | tandfonline.com |

| Medicinal Chemistry | Intermediate in the synthesis of polysubstituted quinolines. | Potential for creating scaffolds for new therapeutic agents. | mdpi.comcardiff.ac.uk |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dibromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOKQLGYVAAFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450569 | |

| Record name | 2,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-41-6 | |

| Record name | 2,5-dibromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,5 Dibromobenzonitrile

Established Reaction Pathways for 2,5-Dibromobenzonitrile Synthesis

The traditional synthesis of dibrominated benzonitriles relies on several well-documented reaction types, including direct bromination and multi-step sequences starting from substituted precursors. These methods have been refined over time to optimize yields and purity.

Bromination of Benzonitrile (B105546): Mechanistic Considerations and Yield Optimization

The direct bromination of benzonitrile is an example of electrophilic aromatic substitution. vulcanchem.comresearchgate.net The nitrile (-CN) group on the benzene (B151609) ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents primarily to the meta-position. Therefore, achieving a 2,5-disubstitution pattern through direct bromination of benzonitrile is challenging and often results in a mixture of isomers and low yields of the desired product.

Mechanistically, the reaction involves the generation of an electrophilic bromine species (e.g., Br+), which attacks the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. researchgate.net The stability of this intermediate determines the regioselectivity of the reaction. For benzonitrile, attack at the meta-position leads to a more stable arenium ion compared to ortho or para attack. To favor the formation of this compound, specific catalysts and reaction conditions must be employed to overcome this inherent regioselectivity, though such methods are not always efficient.

Preparation from Substituted Benzonitrile Precursors

A more controlled and common approach to synthesizing this compound involves starting with a benzonitrile ring that is already substituted with groups that can direct the bromination to the desired positions. Alternatively, a precursor with the correct 2,5-dibromo substitution pattern can be converted to the nitrile.

For instance, a common strategy involves the use of a Sandmeyer reaction on a suitably substituted aniline. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a nitrile group at a specific position on the benzene ring. wikipedia.org Another approach is to begin with a substituted benzaldehyde (B42025) and convert the aldehyde group into a nitrile. google.com The synthesis of complex substituted benzonitriles can also be achieved by further reacting simpler substituted benzonitriles, such as 2-amino-5-bromobenzonitrile, with other reagents. google.com

Synthesis of 2-Amino-3,5-dibromobenzonitrile (B1363398)

While not an isomer of the target compound, the synthesis of 2-Amino-3,5-dibromobenzonitrile is a well-documented process that illustrates the bromination of a substituted benzonitrile. This compound is a valuable intermediate in its own right for producing pharmaceuticals and agrochemicals. myskinrecipes.com The synthesis typically involves the direct bromination of 2-aminobenzonitrile (B23959). sakarya.edu.tr The amino group (-NH2) is a powerful activating and ortho-, para-directing group, which facilitates the substitution at the 3 and 5 positions.

In a typical procedure, 2-aminobenzonitrile is dissolved in a solvent like glacial acetic acid. researchgate.net A solution of molecular bromine in acetic acid is then added slowly while controlling the temperature. researchgate.net This method can produce 2-amino-3,5-dibromobenzonitrile in very high yields. sakarya.edu.tr

| Reactant | Reagent | Solvent | Conditions | Yield | Reference |

| 2-Aminobenzonitrile | Bromine (2 equiv.) | Glacial Acetic Acid | 10-15°C, slow addition | 98% | sakarya.edu.tr, researchgate.net |

Synthesis of 3,5-Dibromobenzonitrile

The synthesis of 3,5-Dibromobenzonitrile provides another example of a strategic approach to producing a specific dibrominated isomer. A common route involves the dehydration of 3,5-dibromobenzamide (B63241). iucr.org In this reaction, 3,5-dibromobenzamide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. iucr.org

Another potential pathway is the Sandmeyer reaction starting from 3,5-dibromoaniline (B181674). wikipedia.orgchemspider.com This two-step process first involves the conversion of the amino group of 3,5-dibromoaniline into a diazonium salt using sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is then treated with a copper(I) cyanide catalyst to replace the diazonium group with a nitrile group, yielding 3,5-dibromobenzonitrile. wikipedia.orgbyjus.com

| Precursor | Reagents | Key Intermediate | Final Product | Method | Reference |

| 3,5-Dibromobenzamide | POCl₃, Triethylamine | - | 3,5-Dibromobenzonitrile | Dehydration | iucr.org |

| 3,5-Dibromoaniline | 1. NaNO₂, H⁺ 2. CuCN | Diazonium Salt | 3,5-Dibromobenzonitrile | Sandmeyer Reaction | wikipedia.org, byjus.com |

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally friendly processes. These principles are being applied to the synthesis of compounds like this compound through one-pot reactions and methods that maximize atom economy.

One-Pot Conversions and Enhanced Atom Economy in this compound Production

A "one-pot" synthesis involves carrying out multiple reaction steps in a single reactor without isolating the intermediates. This approach simplifies procedures, reduces solvent waste, and can save time and resources. organic-chemistry.org While specific one-pot syntheses for this compound are not widely published, the principles are applied to many related compounds, such as the synthesis of 2,5-disubstituted pyrimidines from nitriles. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating how many atoms from the reactants are incorporated into the desired final product. mmerevise.co.ukdynamicscience.com.au Reactions with high atom economy are considered "greener" as they generate less waste. mmerevise.co.ukchembam.com Addition reactions, for example, can have a 100% atom economy in theory. dynamicscience.com.ausavemyexams.com In contrast, substitution and elimination reactions often have lower atom economies because they produce byproducts. tutorhunt.com

For the synthesis of this compound, a synthetic strategy with high atom economy would be favored. For example, a hypothetical addition reaction that directly incorporates the necessary atoms would be ideal. However, most established routes, like those involving Sandmeyer reactions or using protecting groups, have inherently lower atom economies due to the generation of byproducts such as nitrogen gas, water, and salts. Future research will likely focus on developing catalytic cycles or novel reaction pathways that minimize waste and maximize the incorporation of reactant atoms into the this compound structure.

Transition-Metal-Free Synthetic Protocols for this compound Derivatives

Transition-metal-free approaches offer advantages in terms of cost, toxicity, and ease of product purification. A notable method involves a base-promoted one-pot reaction of ynones with 2-aminobenzonitriles. This process, initiated by aza-Michael addition followed by intramolecular annulation, yields multisubstituted 4-aminoquinolines. cardiff.ac.uk For instance, the reaction of specific ynones with 2-amino-3,5-dibromobenzonitrile can produce highly substituted 4-aminoquinolines in good yields. cardiff.ac.uk This protocol is characterized by its operational simplicity, high atom economy, and broad substrate scope. cardiff.ac.uk

Another transition-metal-free strategy is the direct transformation of 1,3-dienes into 2,5-diaryl furans. chemrxiv.org This is achieved through a sequence of oxidation with singlet oxygen to form an endoperoxide, which is then dehydrated under metal-free conditions using the Appel reagent. chemrxiv.org This method can be adapted to a continuous flow process, which avoids the isolation of the potentially unstable endoperoxide intermediate and improves yields. chemrxiv.org

Chemo- and Regioselective Synthesis of Advanced this compound Intermediates

The chemo- and regioselective functionalization of molecules is paramount in synthesizing complex structures. For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, has been achieved from 2,6-dichlorobenzonitrile. This involves a highly regioselective bromination followed by a cyclization reaction with hydrazine (B178648). mdpi.com

The Friedlander reaction offers another pathway for creating complex heterocyclic structures. By reacting 2-amino-3,5-dibromobenzonitrile with various ketones, a series of dibrominated tacrine (B349632) derivatives can be synthesized. researchgate.net These intermediates can then undergo further transformations, such as metal-catalyzed cross-coupling reactions, to produce disubstituted tacrine analogues. researchgate.net The regioselectivity of these reactions is a key factor in determining the final product. For example, the bromination of 2-aminobenzonitrile can yield 2-amino-3,5-dibromobenzonitrile, which serves as a precursor for these complex molecules. researchgate.net

Catalytic Systems in this compound Synthesis and Functionalization

Catalytic systems play a pivotal role in the synthesis and functionalization of this compound, enabling a wide range of transformations with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used in both academic and industrial settings. sigmaaldrich.comresearchgate.net The versatility of these methods allows for the synthesis of complex molecules under mild conditions. sigmaaldrich.com For example, the Suzuki-Miyaura coupling can be used to react this compound with various boronic acids to create highly functionalized biaryl compounds. The choice of palladium catalyst and ligands is often crucial for the success of these reactions, especially when dealing with sterically hindered or electronically challenging substrates. sigmaaldrich.com

| Reaction Type | Catalyst/Ligand System | Key Features | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl2 | Access to sterically congested substrates at room temperature. | sigmaaldrich.com |

| Sonogashira | PdCl2/X-Phos | C(sp2)-C(sp) bond formation. | sigmaaldrich.com |

| Heck | Pd(P(t-Bu)3)2 | Arylation of alkenes. | sigmaaldrich.com |

| Buchwald-Hartwig | Allylpalladium chloride/cBRIDP | C-N bond formation. | sigmaaldrich.com |

Copper-Mediated Transformations of this compound

Copper-catalyzed reactions provide a cost-effective and efficient alternative to palladium-based systems for certain transformations. Copper(I) cyanide, for instance, can be used for the cyanation of aryl halides. Copper-mediated coupling reactions are also valuable for synthesizing various heterocyclic compounds. For example, dibromotacrine derivatives, synthesized from 2-amino-3,5-dibromobenzonitrile, can be cross-coupled with various phenylboronic acids in the presence of a copper catalyst. researchgate.net These reactions are often carried out under mild conditions and exhibit good functional group tolerance. researchgate.net

Nickel-Catalyzed Methodologies for Bromobenzonitrile Scaffolds

Nickel catalysis has emerged as a powerful tool for the cross-coupling of aryl halides, offering advantages in terms of cost and reactivity, particularly with less reactive aryl chlorides. researchgate.net Nickel-catalyzed cross-electrophile coupling (XEC) reactions, which involve the direct coupling of two electrophiles, are a notable advancement. wisc.edu These reactions are enabled by a nickel catalyst and a stoichiometric reductant. wisc.edu For instance, 4-bromobenzonitrile (B114466) can undergo oxidative addition with a Ni(0) catalyst as the initial step in dual photoredox/nickel catalyzed reactions. rsc.org This allows for the three-component carboarylation of alkenes with alkyltrifluoroborates and aryl bromides. rsc.org Nickel-catalyzed reactions often exhibit excellent functional group tolerance and can be performed under mild conditions. nih.govmdpi.com

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Cross-Electrophile Coupling | Ni-catalyst with reductant | Heteroaryl chlorides and aryl bromides | Biaryls | wisc.edu |

| Photoredox/Nickel Dual Catalysis | Ir-photocatalyst and Ni-catalyst | Alkene, alkyltrifluoroborate, aryl bromide | β-alkyl-α-arylated compounds | rsc.org |

| Aromatic Finkelstein Reaction | Ni-catalyst | Aryl bromides | Aryl iodides | researchgate.net |

Lewis Acid Catalysis in this compound Reactions

Lewis acid catalysis is employed to enhance the reactivity of substrates by accepting an electron pair. wikipedia.org This strategy is useful in various organic transformations, including the Friedlander synthesis of quinolines. In the synthesis of dibrominated tacrines, a Lewis acid like boron trifluoride can be used to catalyze the annulation of 2-amino-3,5-dibromobenzonitrile with cyclic ketones. researchgate.net Similarly, the synthesis of brominated indenoquinolines via Friedlander reactions can be catalyzed by Lewis acids such as InCl3. nih.gov Lewis acids can also play a role in bromination reactions. For example, zirconium(IV) chloride has been shown to be an effective catalyst for the benzylic bromination of aromatic compounds under mild conditions. nih.gov

Advanced Purification and Isolation Techniques for this compound and its Analogs

The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation strategies to ensure high purity of the final product. Following the initial synthesis, the crude product is typically a mixture containing unreacted starting materials, reagents, and by-products. A multi-step purification process is therefore essential.

Initial workup procedures often involve liquid-liquid extraction. For instance, after synthesis, the reaction mixture containing this compound can be poured into ice water and the product extracted with a suitable organic solvent like ether. The combined organic extracts are then washed, typically with an aqueous solution of sodium thiosulfate (B1220275) to remove residual bromine, followed by drying over an anhydrous salt such as magnesium sulfate. 20.210.105

Crystallization

Crystallization is a fundamental and powerful technique for purifying solid organic compounds. uct.ac.za The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble (and can be filtered off hot) or remain soluble at lower temperatures. mt.com Slow cooling of the saturated solution allows for the formation of a crystalline lattice, excluding impurities from the crystal structure. uct.ac.za

Several crystallization methods can be employed, including:

Slow Cooling: The most common method, where a saturated solution at a high temperature is allowed to cool slowly, promoting the growth of large, pure crystals. syrris.com

Solvent Evaporation: Suitable for compounds that are highly soluble at room temperature, this method involves slowly evaporating the solvent to increase the concentration and induce crystallization. syrris.com

Solvent/Vapour Diffusion: This technique is effective for small amounts of material and involves dissolving the compound in a good solvent and placing it in a larger chamber containing a "poor" solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization. syrris.com

Reactive Crystallization (Precipitation): In this method, the product is formed through a chemical reaction, such as an acid-base neutralization, which directly results in its precipitation from the solution. mt.com This has been used for isolating analogs, such as diaryliodonium salts, where the addition of an aqueous salt like NaPF6 causes the desired product to precipitate. unl.edu

Recrystallization from a suitable solvent system is a common final purification step. For example, analogs such as 9,9-dihexylfluorene-2,7-diboronic acid have been purified by recrystallization from a hexane-acetone (1:2) mixture. 20.210.105 Similarly, 3-hydroxybenzonitrile has been purified by recrystallization from benzene. google.com The choice of solvent is critical and is determined empirically; sometimes a pair of miscible solvents (one in which the compound is soluble and one in which it is less soluble) is used. uct.ac.za

Table 1: Examples of Recrystallization in the Purification of this compound Analogs

| Compound | Solvent/Solvent System | Reference |

|---|---|---|

| 9,9-Dihexylfluorene-2,7-diboronic acid | Hexane-Acetone (1:2) | 20.210.105 |

| 3-Hydroxybenzonitrile | Benzene | google.com |

Chromatographic Techniques

Chromatography encompasses a range of laboratory techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. adarshcollege.inoup.com.au

Column Chromatography: This is a preparative technique widely used for purifying organic compounds. hilarispublisher.com The crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. ijnrd.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs as components of the mixture move down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. asccollegekolhar.in For instance, the purification of 2,6-Dibromobenzonitrile, an isomer of this compound, has been achieved using column chromatography with a petroleum ether–chloroform eluent system.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical tool used to monitor the progress of a reaction or to determine the purity of a sample. adarshcollege.in It operates on the same principle as column chromatography but uses a thin layer of stationary phase coated on a flat plate. hilarispublisher.com It is also used to identify the optimal solvent system for a preparative column chromatography separation. ijnrd.org

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size or molecular weight. adarshcollege.in This technique is particularly useful for separating polymers or large macromolecules but can also be applied to smaller molecules in specific contexts. adarshcollege.in Patent literature indicates that GPC is a method used in the analysis of this compound. google.com

Table 2: Chromatographic Methods in the Purification of Dibromobenzonitriles

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound | Purpose | Reference |

|---|---|---|---|---|---|

| Column Chromatography | Silica Gel | Petroleum Ether–Chloroform | 2,6-Dibromobenzonitrile | Purification |

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. The stationary phase is a resin that carries charged functional groups which interact with oppositely charged groups of the compounds to be separated. asccollegekolhar.in This method was used in the purification of an analog precursor where an ion-exchange resin (Amberlite-IRA 400) was employed to swap the counter-ion of a diaryliodonium salt to triflate. unl.edu

By employing a combination of these advanced purification and isolation techniques, this compound and its various analogs can be obtained with the high degree of purity required for subsequent applications in research and synthesis.

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions on 2,5-Dibromobenzonitrile

Nucleophilic aromatic substitution (SNAr) on this compound is a key reaction for introducing various functionalities onto the aromatic ring. In this reaction, a nucleophile replaces one of the bromine atoms. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The cyano group (-CN) in this compound acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack.

The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion. pressbooks.pub The rate of SNAr reactions is influenced by the nature of the leaving group, with the order of reactivity typically being F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, and more electronegative halogens make the carbon atom more electrophilic. libretexts.orgyoutube.com

While specific studies on SNAr reactions of this compound are not extensively detailed in the provided results, the principles of SNAr suggest that it would react with various nucleophiles, such as amines, alkoxides, and thiolates, to yield substituted benzonitrile (B105546) derivatives. researchgate.netacsgcipr.org The regioselectivity of the substitution (i.e., whether the bromine at position 2 or 5 is replaced) would depend on the specific reaction conditions and the nature of the nucleophile. Computational methods, such as calculating LUMO maps and activation energies, can be employed to predict the most likely site of nucleophilic attack. wuxiapptec.com

It is important to note that SNAr reactions can be sensitive to the solvent and base used. rsc.org While dipolar aprotic solvents are common, greener alternatives are being explored. acsgcipr.org

Cross-Coupling Reactions and Derivative Formation

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to create biaryl compounds, styrenes, and conjugated systems. libretexts.org For this compound, this reaction offers a pathway to introduce aryl or vinyl substituents at the bromine-bearing positions.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in the oxidative addition step typically follows the order I > Br > Cl. libretexts.org

In the context of this compound, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents and the reaction conditions. For instance, using one equivalent of a boronic acid can lead to the formation of a mono-arylated product, which can then be subjected to a second, different Suzuki-Miyaura coupling or another type of cross-coupling reaction to introduce a different group at the remaining bromine position. This stepwise approach allows for the synthesis of unsymmetrical biaryl derivatives. The use of specific ligands and palladium precatalysts can influence the efficiency and selectivity of the coupling. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application/Significance |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd catalyst, base | 5-Bromo-2-arylbenzonitrile or 2,5-Diarylbenzonitrile | Synthesis of precursors for biologically active molecules, such as tyrosine kinase inhibitors. vulcanchem.com |

| 3-Chloroindazole | 5-Indole boronic acid | Pd source, ligand, K₃PO₄ | 3-(Indol-5-yl)indazole | Synthesis of c-Jun N-terminal kinase 3 (JNK3) inhibitors. nih.gov |

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is widely employed in the synthesis of conjugated enynes and arylalkynes. libretexts.org

For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. Similar to the Suzuki-Miyaura coupling, selective mono- or di-alkynylation can be achieved. The resulting alkynylated benzonitriles are versatile intermediates that can undergo further transformations, such as cyclization reactions, to generate more complex heterocyclic structures. organic-chemistry.org

The reaction mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org Reductive elimination then yields the final product. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.orgorganic-chemistry.org

Table 2: Key Features of Sonogashira Coupling

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne and an aryl or vinyl halide (e.g., this compound). wikipedia.org |

| Catalyst System | Typically a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). libretexts.org |

| Base | An amine base, such as triethylamine (B128534) or piperidine, is commonly used. libretexts.org |

| Products | Conjugated enynes and arylalkynes. |

| Significance | Widely used in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org |

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides like this compound. mdpi.com

The catalytic cycle of the Heck reaction differs from Suzuki and Sonogashira couplings as it does not involve a transmetalation step. libretexts.org The mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. wikipedia.orgslideshare.net A subsequent β-hydride elimination step forms the alkene product and a hydridopalladium complex. slideshare.net The base then regenerates the active Pd(0) catalyst. wikipedia.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

By employing this compound in a Heck reaction, vinyl groups can be attached to the aromatic ring, leading to the formation of bromostyrene derivatives. These products can serve as building blocks for polymers and other complex organic molecules.

The Migita-Kosugi-Stille coupling, commonly known as the Stille reaction, is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate. wikipedia.org This reaction is highly valued for its ability to proceed under mild and neutral conditions, making it suitable for the synthesis of complex molecules. chem-station.com

The catalytic cycle of the Stille reaction consists of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmychemblog.com A key step is the transmetalation of an organic group from the organostannane to the palladium center. The rate of transfer of different groups from tin follows the general trend: alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. chem-station.commychemblog.com This selectivity allows for the use of mixed organostannanes where, for example, a desired aryl group is transferred in preference to alkyl groups also attached to the tin atom. mychemblog.com

In the context of this compound, the Stille coupling can be utilized to introduce a variety of organic fragments, including alkyl, vinyl, and aryl groups, by selecting the appropriate organostannane reagent. A significant drawback of this reaction is the toxicity of the organotin compounds used. chem-station.com

Research has explored stoichiometry-independent Migita-Kosugi-Stille coupling polycondensation, demonstrating the potential for creating high-molecular-weight π-conjugated polymers from dibromo monomers. researchgate.net

Friedel-Crafts Reactions and Related Aromatic Transformations

The Friedel-Crafts reactions are a set of reactions that involve the attachment of substituents to an aromatic ring. google.com There are two main types: Friedel-Crafts alkylation and Friedel-Crafts acylation. libretexts.orgmt.com These reactions are classic examples of electrophilic aromatic substitution.

For a Friedel-Crafts reaction to occur, the aromatic ring must generally be activated or at least not strongly deactivated. libretexts.orgwvu.edu The cyano group in this compound is a deactivating group, and the bromine atoms are also deactivating. Therefore, this compound is generally not a suitable substrate for traditional Friedel-Crafts reactions under standard Lewis acid catalysis (e.g., AlCl₃). libretexts.orgwvu.edu Strongly deactivated rings fail to undergo these reactions. libretexts.org

However, related transformations under different catalytic systems might be possible. While direct Friedel-Crafts reactions on this compound are unlikely, derivatives of this compound, where the deactivating groups have been modified or replaced, could potentially undergo such transformations.

Hydrolysis of the Nitrile Group in this compound

The nitrile group (-C≡N) of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of aromatic nitriles. This transformation converts the nitrile into a carboxylic acid, yielding 2,5-dibromobenzoic acid. The mechanism proceeds through an initial hydration of the nitrile to form a carboxamide intermediate (2,5-dibromobenzamide), which is then further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon and forming a protonated amide after tautomerization. Subsequent hydrolysis of this amide, also an acid-catalyzed process, involves the protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then eliminates ammonia (B1221849) to yield the carboxylic acid.

Conversely, in basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. The amide is then further hydrolyzed under basic conditions, where a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release ammonia and form the carboxylate salt. Final acidification of the reaction mixture yields 2,5-dibromobenzoic acid. While this reaction is a general pathway for benzonitriles, specific kinetic data for the 2,5-dibromo isomer is not extensively detailed in the reviewed literature. vulcanchem.com

Reductive Amination and Imine Chemistry with this compound Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is highly relevant to the derivatives of this compound, particularly those that can be converted into aldehydes or ketones. The process typically involves two main stages: the formation of an imine or iminium ion, followed by its reduction to an amine. researchgate.netmasterorganicchemistry.com

The initial step is the nucleophilic addition of a primary or secondary amine to a carbonyl group (aldehyde or ketone) to form a hemiaminal (or carbinolamine) intermediate. numberanalytics.comunizin.orglibretexts.org This intermediate then undergoes acid-catalyzed dehydration to form an imine (Schiff base) or an iminium ion. unizin.orglibretexts.org The rate of this reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). unizin.orglibretexts.org

The second stage is the reduction of the C=N double bond of the imine or iminium ion. researchgate.net Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. researchgate.netmasterorganicchemistry.com These reagents are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting carbonyl compound, thus allowing the reaction to be performed in a single pot. masterorganicchemistry.com

A specific application involves the synthesis of novel tacrine (B349632) derivatives. In one study, 2-amino-3,5-dibromobenzonitrile (B1363398) (a derivative of this compound) was reacted with cycloheptanone (B156872) in a Friedlander reaction to produce a dibromo tacrine derivative. researchgate.net This derivative, possessing a primary amine group, was then subjected to reductive amination with various heterocyclic aldehydes. The reaction proceeded via the formation of an imine intermediate between the tacrine derivative and the aldehyde, which was subsequently reduced using sodium cyanoborohydride (NaBH₃CN) to yield the final N-substituted tacrine compounds. researchgate.netresearchgate.net This demonstrates the utility of imine chemistry and reductive amination in elaborating the structure of complex molecules derived from this compound precursors. researchgate.net

Table 1: Key Steps in Reductive Amination

| Step | Description | Intermediate |

|---|---|---|

| 1 | Nucleophilic attack of an amine on a carbonyl group. | Hemiaminal/Carbinolamine |

| 2 | Acid-catalyzed dehydration of the intermediate. | Imine/Iminium Ion |

| 3 | Reduction of the C=N double bond. | Amine |

Electrophilic Activation and Bromination Mechanisms

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two bromine atoms and the nitrile group. However, under forcing conditions or with highly reactive electrophiles, further substitution can occur. The existing substituents direct incoming electrophiles primarily to the positions ortho and para to the activating groups and meta to the deactivating groups. In this compound, the remaining positions (3, 4, and 6) are all subject to a combination of these directing effects, making regioselectivity complex.

Further bromination of this compound would require electrophilic activation of bromine. Molecular bromine (Br₂) itself can be used, often in the presence of a Lewis acid catalyst like FeBr₃, which polarizes the Br-Br bond to generate a more potent electrophile.

Recent research has explored the activation of molecular bromine with hypervalent iodine(III) compounds for the bromination of deactivated aromatic substrates. chemrxiv.orgchemrxiv.org Systems combining Br₂ with electron-deficient λ³-iodanes, such as those derived from PhI(OAc)₂ or p-nitro-iodobenzene diacetate, can rapidly brominate even highly deactivated rings at room temperature. chemrxiv.orgchemrxiv.orgrsc.org The proposed mechanism involves the formation of a highly electrophilic bromine species, possibly through an I(III)-Br intermediate, which then attacks the aromatic ring. chemrxiv.org For instance, a system generated from 4-NO₂-C₆H₄-I(OTFA)₂ and a triflate source can activate Br₂ for electrophilic aromatic substitution. rsc.org

Alternatively, radical bromination mechanisms can be employed, though these typically target benzylic positions, which are absent in this compound itself. chemistrysteps.com However, for derivatives containing alkyl groups, reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator (e.g., light or AIBN) would selectively brominate the benzylic carbon. chemistrysteps.commanac-inc.co.jp The mechanism proceeds via a radical chain reaction involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzyl radical, which then reacts with a bromine source. chemistrysteps.commanac-inc.co.jp

Table 2: Comparison of Bromination Mechanisms

| Mechanism | Reagent Type | Typical Substrate Position | Conditions |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂ with Lewis Acid (e.g., FeBr₃); Activated Br₂ (e.g., with I(III) reagents) | Aromatic Ring | Catalytic acid, room or elevated temperature |

| Radical Bromination | NBS, DBDMH | Benzylic C-H bond | Radical initiator (light, AIBN) |

Reaction Mechanisms in the Formation of Heterocyclic Systems from this compound Precursors

This compound and its immediate derivatives are valuable precursors for synthesizing a variety of heterocyclic compounds. The reaction mechanisms often involve leveraging the bromine and nitrile functionalities to construct the heterocyclic core.

One significant pathway is through the conversion of this compound into an aminobenzonitrile derivative, which can then undergo condensation reactions. For example, 2-amino-3,5-dibromobenzonitrile serves as a key intermediate. Its reaction with ketones, such as cycloheptanone, under Friedlander condensation conditions, leads to the formation of substituted quinolines. researchgate.net The mechanism involves an initial nucleophilic addition of the amine to the ketone carbonyl, forming an imine, followed by an intramolecular electrophilic attack from the activated aromatic ring onto an enamine tautomer, and subsequent dehydration to yield the fused heterocyclic system of a tacrine derivative. researchgate.net

Another approach involves the transformation of the nitrile group. For instance, derivatives of this compound can be used in multi-component reactions. The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, provides a template for such transformations. researchgate.net A derivative of this compound could be elaborated into a suitable carbonyl compound, which then reacts with isatin (or a substituted isatin) in the presence of a base. The mechanism involves the opening of the isatin ring, condensation with the carbonyl compound to form an imine, and subsequent intramolecular cyclization and dehydration to form the quinoline (B57606) ring. researchgate.net

Furthermore, this compound itself has been utilized in the synthesis of covalent-triazine based frameworks (CTFs). liverpool.ac.uk These reactions typically proceed via a trimerization of the nitrile groups, catalyzed by strong acids like trifluoromethanesulfonic acid or under ionothermal conditions. The mechanism involves the protonation of a nitrile group, which then undergoes nucleophilic attack by two other nitrile molecules in a stepwise fashion, ultimately leading to the formation of the highly stable, aromatic 1,3,5-triazine (B166579) ring, creating a porous polymeric network. liverpool.ac.uk

The bromine atoms on the ring are also crucial handles for forming heterocyclic systems via cross-coupling reactions. A Suzuki or other palladium-catalyzed cross-coupling reaction could be used to introduce a substituent that contains the necessary functionality for a subsequent intramolecular cyclization reaction, leading to heterocycles like benzofurans or indoles.

Table 3: Examples of Heterocyclic Syntheses from this compound Precursors

| Precursor Derivative | Reaction Type | Heterocyclic Product | Key Mechanistic Step | Reference(s) |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzonitrile | Friedlander Condensation | Substituted Quinoline (Tacrine) | Intramolecular electrophilic attack | researchgate.net |

| This compound | Nitrile Trimerization | Covalent Triazine Framework | Acid-catalyzed cyclotrimerization | liverpool.ac.uk |

Applications of 2,5 Dibromobenzonitrile in Advanced Materials and Medicinal Chemistry

Role in the Synthesis of Functional Organic Materials

The reactivity of the bromine and nitrile functional groups in 2,5-Dibromobenzonitrile makes it a key starting material for creating sophisticated organic structures. These structures are integral to the development of materials with tailored electronic and optical properties.

Precursor for Fluorescent Dyes and Pigments

While direct applications of this compound in commercially available fluorescent dyes and pigments are not extensively documented in readily available literature, its derivatives are instrumental in this field. The structural framework of this compound can be incorporated into larger chromophoric systems. For instance, related brominated aromatic compounds are used in the synthesis of fluorescent probes. A notable example is the Congo red derivative, (trans, trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB), which has been designed as a fluorescent probe for amyloid plaques in Alzheimer's disease research. nih.gov This demonstrates the potential of bromo-substituted benzene (B151609) structures in creating molecules that exhibit fluorescence upon binding to specific biological targets. nih.gov

The development of fluorescent probes often involves creating molecules that can undergo internal charge transfer (ICT), a process that can be influenced by the electronic properties of substituents on an aromatic ring. The principles behind the synthesis of dyes like diketopyrrolopyrrole (DPP) based probes, which are known for their high fluorescence quantum yields and stability, can be applied to structures derived from this compound. rsc.org The bromine atoms on the benzonitrile (B105546) ring can be substituted through various cross-coupling reactions to extend the π-conjugated system, a key factor in determining the fluorescence properties of a molecule. angtech.com

Intermediate in the Synthesis of Organic Electronics Components

The field of organic electronics leverages the tunable electronic properties of carbon-based materials for applications in various devices. sigmaaldrich.comresearchgate.net this compound is a valuable intermediate in the synthesis of these materials due to the versatility of its bromine and nitrile groups, which allow for the construction of complex π-conjugated systems. sigmaaldrich.com

Conjugated Microporous Polymers (CMPs) and Frameworks

Conjugated microporous polymers (CMPs) are a class of materials characterized by their permanent porosity and extended π-conjugation. rsc.orgwikipedia.org These features make them suitable for applications in gas storage, catalysis, and energy storage. rsc.orgnih.gov this compound can be used as a monomer in the synthesis of CMPs through reactions like Sonogashira-Hagihara coupling. unt.edu

In one study, a derivative, 2-amino-3,5-dibromobenzonitrile (B1363398), was used in a de novo synthesis strategy to create bifunctional CMPs for the synergistic coordination and entrapment of uranyl ions. unt.edu The nitrile groups in the resulting polymer were then converted to amidoxime (B1450833) groups, which, in conjunction with the adjacent amino groups, showed significantly increased adsorption capacity for uranyl ions. unt.edu The synthesis involved a Pd(II)/Cu(I) catalyzed Sonogashira-Hagihara coupling of 1,3,5-triethynylbenzene (B1295396) with the dibromobenzonitrile derivative. unt.edu

Table 1: Synthesis of Conjugated Microporous Polymers

| Monomer | Co-monomer | Polymerization Method | Resulting Polymer | Application |

|---|---|---|---|---|

| 2-amino-3,5-dibromobenzonitrile | 1,3,5-triethynylbenzene | Sonogashira-Hagihara Coupling | CMP-mCN-oNH2 | Precursor for uranium sorbent |

This table illustrates the use of dibromobenzonitrile derivatives in the synthesis of CMPs.

The cyano groups within the CMP framework can also undergo cyclotrimerization reactions under ionothermal conditions to form C₃N₃ rings, creating highly cross-linked and porous structures with narrow micropore size distributions. wikipedia.org

Organic Light-Emitting Diodes (OLEDs) and Transistors (OTFTs)

Organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) are key components of modern flexible displays and electronic devices. google.comresearchgate.nettaylorfrancis.com The performance of these devices is highly dependent on the properties of the organic semiconductor materials used. european-mrs.comresearchgate.net While direct use of this compound is not typical, its structural motifs are found in more complex molecules synthesized for these applications.

For instance, the related compound 2,6-Dibromobenzonitrile is a critical intermediate in the development of materials for deep-blue OLEDs. The bromine substituents facilitate cross-coupling reactions to build up larger, conjugated molecules that form the emissive layer in OLEDs. The principles of molecular design for OLED materials, which involve creating structures with high photoluminescence quantum yields and good charge transport properties, can be applied to derivatives of this compound.

In the realm of OTFTs, the active layer is an organic semiconductor. taylorfrancis.commdpi.com The synthesis of these semiconductors often involves the polymerization of monomers containing reactive groups like bromine. sigmaaldrich.com The ability to create well-defined polymer backbones with high charge carrier mobility is crucial for transistor performance. researchgate.net

Photocatalytic Materials for Hydrogen Evolution

The quest for clean energy has spurred research into photocatalytic materials for hydrogen production from water. nih.govmdpi.com Conjugated polymers have emerged as promising candidates due to their tunable bandgaps and ability to absorb visible light. liverpool.ac.uk

This compound has been utilized as a monomer in the synthesis of covalent-triazine based frameworks (CTFs) for photocatalytic hydrogen evolution. liverpool.ac.uk In a study exploring a library of 40 different CTFs, the polymer synthesized from this compound (CTF-15) exhibited one of the highest hydrogen evolution rates (HER) of 2943 ± 381 µmol g⁻¹ h⁻¹ under visible light irradiation (λ > 420 nm). liverpool.ac.uk This high performance highlights the potential of incorporating the benzonitrile moiety into photocatalytically active polymer frameworks. liverpool.ac.uk

Table 2: Hydrogen Evolution Rates of Selected Covalent-Triazine Frameworks (CTFs)

| Monomer | Resulting Polymer | Hydrogen Evolution Rate (µmol g⁻¹ h⁻¹) |

|---|---|---|

| This compound | CTF-15 | 2943 ± 381 |

| 3,7-Dibromo-dibenzothiophene-S,S-dioxide | CTF-34 | 2373 ± 25 |

This table compares the performance of CTF-15, derived from this compound, with other CTFs. liverpool.ac.uk

Donor-Acceptor Conjugated Organic Polymers

Donor-acceptor (D-A) conjugated polymers are a class of materials designed to have specific electronic properties by combining electron-rich (donor) and electron-poor (acceptor) units within the polymer chain. acs.orgnih.govmdpi.com This architecture allows for the tuning of the bandgap and facilitates intramolecular charge transfer, which is beneficial for applications in organic solar cells and photocatalysis. rsc.orgbeilstein-journals.orgosti.gov

This compound, with its electron-withdrawing nitrile group, can act as a building block for the acceptor part of a D-A polymer. In one study, a series of D-A conjugated organic polymers were constructed using 1,3,5-triethynylbenzene as the donor unit and a benzene ring with cyano groups as the acceptor unit. acs.org These polymers were then used as photocatalysts for reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org The research demonstrated that D-A polymers with strong acceptor units exhibit better photocatalytic activity due to more favorable photogenerated charge migration. acs.org

Utility in Pharmaceutical and Agrochemical Synthesis

This compound and its closely related derivatives serve as important intermediates in the synthesis of complex molecules targeted for pharmaceutical and agrochemical applications. The reactivity of the bromine atoms allows for various cross-coupling reactions, and the nitrile group can be transformed into other functional groups, making it a versatile precursor.

Synthesis of Tacrine (B349632) Analogues and Acetylcholine Esterase Inhibitors

The synthesis of dibrominated tacrine analogues, which are potent acetylcholinesterase (AChE) inhibitors, prominently features a related compound, 2-amino-3,5-dibromobenzonitrile . researchgate.netresearchgate.net Tacrine was the first AChE inhibitor approved for treating Alzheimer's disease, and its derivatives are of significant interest in medicinal chemistry. researchgate.net The key synthetic step is the Friedländer annulation, a condensation reaction between an o-aminobenzonitrile derivative and a ketone. researchgate.netmdpi.com

In a typical synthesis, 2-amino-3,5-dibromobenzonitrile is reacted with a cyclic ketone, such as cycloheptanone (B156872), to form the core dibromo-tacrine structure. researchgate.netresearchgate.net This intermediate can then be further modified. researchgate.net The precursor, 2-amino-3,5-dibromobenzonitrile, is generally prepared by the direct bromination of 2-aminobenzonitrile (B23959) in acetic acid. yok.gov.tr While this compound is a structural isomer, the documented and established synthetic routes for these specific AChE inhibitors rely on its amino-substituted counterpart as the starting material.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| 2-Amino-3,5-dibromobenzonitrile | Cycloheptanone | Friedländer Reaction | Dibromo-tacrine derivative | researchgate.netresearchgate.net |

Preparation of Tyrian Purple and Related Indole (B1671886) Derivatives

There is no direct evidence found in the reviewed literature that links this compound to the synthesis of Tyrian Purple (6,6′-dibromoindigo). Historical and modern syntheses of this ancient dye start from different precursors, such as various substituted nitro-anilines or bromo-toluenes. Similarly, while indole derivatives are a cornerstone of medicinal chemistry, the role of this compound as a precursor is not well-documented. openmedicinalchemistryjournal.comnih.govdergipark.org.tr A patent mentions the compound in a list related to indole-3-acetonitrile (B3204565) derivatives but does not provide a specific synthetic application or context. googleapis.com

Intermediate in the Synthesis of Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives, a broad class of heterocyclic compounds with diverse biological activities, often follows pathways similar to that of tacrine (which is a substituted quinoline). The Friedländer reaction is a primary method for constructing the quinoline core. researchgate.net As established in the synthesis of tacrine analogues, the key starting material for creating dibrominated quinoline rings is 2-amino-3,5-dibromobenzonitrile , not this compound. yok.gov.tr This amino-nitrile condenses with ketones to form the bicyclic quinoline framework. researchgate.net

Precursors for Other Bioactive Molecules (e.g., Pyrazoline, Diphenyl Ether Derivatives)

Scientific literature does not prominently feature this compound as a direct precursor in the synthesis of pyrazoline or diphenyl ether derivatives. Pyrazolines, which are five-membered heterocyclic compounds, are typically synthesized via the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives. nih.govijirset.com Diphenyl ethers are often prepared through Ullmann condensation, which involves the reaction of a phenolate (B1203915) with an aryl halide, typically catalyzed by copper. google.com While the bromine atoms on this compound could potentially participate in such a reaction, specific examples of its use to create bioactive diphenyl ether derivatives were not found in the reviewed studies. uni.edunih.gov

Building Block for Heterocyclic Frameworks and Coordination Complexes

Halogenated benzonitriles are recognized as versatile building blocks in synthetic organic chemistry for constructing more complex heterocyclic frameworks. fluorochem.co.uk The two bromine atoms on this compound can be replaced or used as handles in cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-nitrogen bonds. The nitrile group can also participate in cyclization reactions or be converted to other functional groups.

Applications in PET Ligand Synthesis

Extensive research of scientific literature and chemical databases reveals no documented applications of this compound as a direct precursor in the synthesis of Positron Emission Tomography (PET) ligands. While related isomers, such as 3,5-Dibromobenzonitrile, have been utilized in the development of radiotracers for PET and Single Photon Emission Computed Tomography (SPECT) imaging, similar applications for the 2,5-dibromo isomer are not reported in the available literature.

One study briefly mentions this compound in the context of a dibromination reaction, but this research does not pertain to radiochemistry or the synthesis of imaging agents. researchgate.net

Therefore, based on the current body of scientific evidence, the role of this compound in the synthesis of PET ligands is not established. Further research would be required to explore any potential utility of this specific compound in the field of medical imaging.

Spectroscopic and Crystallographic Investigations of 2,5 Dibromobenzonitrile and Its Adducts

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Derivative Spectroscopy Applications

Derivative spectroscopy is a powerful analytical technique that involves calculating and plotting the first or higher-order derivatives of an absorbance spectrum with respect to wavelength. whoi.eduijcrt.org This mathematical transformation of a normal, or zero-order, spectrum can reveal spectral details that are otherwise hidden, making it highly useful for both qualitative and quantitative analysis. whoi.edu The primary advantages of derivative spectroscopy include the ability to resolve overlapping spectral bands from multiple components in a mixture, eliminate background interference from sample turbidity or baseline shifts, and accurately determine the wavelength of maximum absorption (λmax). ijcrt.org

The first derivative spectrum plots the rate of change of absorbance versus wavelength, showing a bipolar curve that passes through zero at the λmax of the original band. whoi.edu The second derivative spectrum is characterized by a sharp, inverted band with a minimum at the λmax, which significantly narrows the spectral bandwidth compared to the zero-order spectrum. whoi.eduijcrt.org This peak sharpening effect is a key feature, as broader bands in the original spectrum are suppressed relative to sharper bands in the derivative spectrum. ijcrt.org

While specific applications of derivative spectroscopy for 2,5-Dibromobenzonitrile are not detailed in the available literature, the technique is highly suited for its analysis. Potential applications include:

Multicomponent Analysis: Differentiating and quantifying this compound in the presence of its isomers (e.g., 2,4-dibromobenzonitrile, 3,5-dibromobenzonitrile) or other impurities that have similar UV-Vis absorption spectra. The zero-crossing method in first or second-derivative spectroscopy would be particularly useful, allowing for the quantification of one component at a wavelength where the derivative signal of the interfering component is zero. youtube.com

Purity Determination: Assessing the purity of this compound by detecting trace impurities that might not be visible in the conventional zero-order spectrum.

Characterization: Providing a more detailed spectral fingerprint for identification purposes, as derivative spectra can reveal subtle differences between closely related molecular structures. whoi.edu

The technique is cost-effective, rapid, and reproducible, making it a valuable tool in pharmaceutical and chemical analysis. ijcrt.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds. For this compound (C₇H₃Br₂N), the technique provides precise mass information and characteristic fragmentation patterns.

The molecular weight of a compound containing bromine is distinguished by a unique isotopic pattern because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). Consequently, a molecule with two bromine atoms, like this compound, will exhibit a characteristic molecular ion cluster in its mass spectrum with three main peaks:

[M]⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes.

The relative intensities of these peaks will be approximately 1:2:1. This distinctive pattern is a clear indicator of the presence of two bromine atoms in the molecule.

| Isotopic Composition | Peak | Monoisotopic Mass (Da) | Relative Abundance (Approx.) |

|---|---|---|---|

| C₇H₃⁷⁹Br₂N | [M]⁺ | 258.86322 | 100% |

| C₇H₃⁷⁹Br⁸¹BrN | [M+2]⁺ | 260.86117 | ~194% |

| C₇H₃⁸¹Br₂N | [M+4]⁺ | 262.85912 | ~95% |

Data calculated based on isotopic masses and abundances. The molecular formula for 2,4-Dibromobenzonitrile is identical, leading to the same expected mass values nih.gov.

Under electron ionization (EI), the this compound molecule is expected to undergo fragmentation. The analysis of these fragments helps to confirm the structure. Likely fragmentation pathways include:

Loss of a bromine atom: [M-Br]⁺

Loss of both bromine atoms: [M-2Br]⁺

Loss of the cyano group: [M-CN]⁺

Fragmentation of the aromatic ring.

The mass spectrum of the related isomer, 3,5-Dibromobenzonitrile, shows a molecular ion (M⁺) with an m/z value of 260.8605, consistent with the calculated value for C₇H₃⁷⁹Br⁸¹BrN. iucr.org This confirms the utility of mass spectrometry in verifying the molecular formula of dibromobenzonitrile isomers.

X-ray Crystallography of this compound and its Adducts

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest literature search, a specific single-crystal X-ray structure for this compound has not been reported. However, the crystal structure of its isomer, 3,5-Dibromobenzonitrile , has been elucidated and provides valuable insight into the structural characteristics of dibromobenzonitrile compounds. iucr.orgresearchgate.net The study of this isomer reveals how substituent positions can influence crystal packing and intermolecular forces.

The crystallographic data for 3,5-Dibromobenzonitrile are presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₃Br₂N |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 19.789(3) |

| b (Å) | 12.783(2) |

| c (Å) | 3.8051(6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 962.6(3) |

| Z | 4 |

Data obtained from the crystallographic study of 3,5-Dibromobenzonitrile iucr.org.

Crystal Packing and Intermolecular Interactions (e.g., Cyano-Halogen Interactions, Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, which dictate the material's physical properties. In halogenated benzonitriles, interactions such as cyano-halogen bonds, hydrogen bonds, and π-π stacking are particularly important.

In the determined crystal structure of 3,5-Dibromobenzonitrile , the molecules lie on a crystallographic mirror plane. iucr.org A notable finding is the absence of strong, directional cyano-halogen (C≡N···Br) or Br···Br interactions, which are commonly observed in other halogenated benzonitriles. iucr.orgresearchgate.net Instead, the crystal packing is characterized by head-to-tail chains formed through weak C—H···N hydrogen bonds between the hydrogen atom at the para-position of the benzene (B151609) ring and the nitrogen atom of the cyano group of an adjacent molecule. iucr.org This demonstrates how subtle changes in substituent positioning can favor certain intermolecular interactions over others.

Cyano-Halogen Interactions: This type of interaction, considered a form of halogen bonding, involves the electrophilic region of a halogen atom interacting with the nucleophilic nitrogen of a cyano group. The strength of these contacts generally correlates with the polarizability of the halogen (I > Br > Cl). iucr.org While not dominant in the 3,5-isomer, they are a key supramolecular synthon in the crystal engineering of many other bromo- and iodo-benzonitriles.

Hydrogen Bonding: Although this compound lacks strong hydrogen bond donors, weak C—H···N and C—H···Br hydrogen bonds can play a significant role in stabilizing the crystal structure, as seen in the 3,5-isomer. iucr.org In adducts or co-crystals with other molecules (co-formers) that possess strong donors (like -OH or -NH groups), hydrogen bonding would become a primary directing force in crystal assembly. google.com

Co-crystallization and Adduct Formation Studies

Co-crystallization is a technique used to design new crystalline solids by combining an active pharmaceutical ingredient (API) or a target molecule with a benign co-former in a specific stoichiometric ratio within the same crystal lattice. researchgate.net These multicomponent crystals are held together by non-covalent interactions, primarily hydrogen bonds. google.com The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility, stability, and melting point, without modifying its covalent structure. researchgate.net

Common methods for preparing co-crystals include:

Solution Crystallization: Dissolving the target compound and the co-former in a common solvent and allowing the co-crystal to form upon evaporation or cooling. nih.gov

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding), to induce co-crystal formation. researchgate.net

Slurry Crystallization: Stirring a suspension of the components in a solvent in which they are sparingly soluble.

An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. This can occur through various chemical reactions. rsc.org For instance, nitriles can form adducts through reactions involving the cyano group or other reactive sites on the molecule. researchgate.netresearchgate.net

Currently, there are no specific studies on the co-crystallization or adduct formation of this compound found in the searched literature. However, the presence of the cyano group (a hydrogen bond acceptor) and bromine atoms (potential halogen bond donors) makes this compound a candidate for forming co-crystals with molecules that are strong hydrogen bond donors, such as carboxylic acids or amides. google.com Such studies would be a valuable avenue for exploring new solid forms of this compound.

Theoretical and Computational Studies of 2,5 Dibromobenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. mdpi.com

For a related compound, 5-Bromobenzene-1,3-dicarbonitrile, DFT calculations have determined a frontier orbital gap of 3.726 eV. researchgate.net This value indicates significant stability. A similar analysis for 2,5-Dibromobenzonitrile would involve mapping the electron density distribution of the HOMO and LUMO to identify the regions most likely to be involved in electron donation and acceptance, respectively. However, specific calculations determining the HOMO-LUMO energies and their spatial distribution for this compound have not been reported in the literature.

Interactive Data Table: Frontier Orbital Energies (Hypothetical Data) Note: The following table is a template illustrating how data would be presented. No published values for this compound are available.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to its reactivity. Molecular Electrostatic Potential (MEP) maps are often generated from DFT calculations to visualize charge distribution. dergipark.org.tr These maps use a color spectrum to indicate regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the nitrile group and the bromine atoms due to their high electronegativity, highlighting these as potential sites for interaction with electrophiles. The aromatic ring itself would present a more complex surface of varying potential. While this is a chemically reasonable prediction, specific computational studies that have calculated and analyzed the charge distribution and MEP map for this compound are not available in the scientific literature. Such studies are necessary to definitively predict its reactive behavior. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions